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Compound of Interest

Compound Name: (R)-2-(Thiophen-3-yl)piperidine

Cat. No.: B12864632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

characteristics of the chiral heterocyclic compound, (R)-2-(Thiophen-3-yl)piperidine. Due to

the limited availability of specific experimental data for this particular enantiomer, this document

also incorporates data from closely related analogs and outlines general experimental

protocols applicable to the characterization of thiophene-piperidine derivatives. This information

is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis,

and development of novel therapeutics based on this scaffold.

Core Physicochemical Data
The precise experimental physicochemical properties of (R)-2-(Thiophen-3-yl)piperidine are

not extensively reported in publicly available literature. However, based on the analysis of its

structural components—a piperidine ring and a thiophene moiety—and data from analogous

compounds, the following properties can be predicted. For comparative purposes, data for the

related compound 1-(Thiophen-2-yl)piperidine is included.

Table 1: Physicochemical Properties of (R)-2-(Thiophen-3-yl)piperidine and Related

Compounds
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Property
(R)-2-(Thiophen-3-
yl)piperidine
(Predicted/Estimated)

1-(Thiophen-2-yl)piperidine
(Computed)[1]

Molecular Formula C₉H₁₃NS C₉H₁₃NS

Molecular Weight 167.27 g/mol 167.27 g/mol

CAS Number 526183-33-5 19983-20-1

Appearance

Expected to be a colorless to

pale yellow oil or low-melting

solid

-

Boiling Point Not available Not available

Melting Point Not available Not available

pKa (of the piperidine nitrogen) Estimated 8.5 - 10.5 Not available

LogP (Octanol-Water Partition

Coefficient)
Estimated 2.0 - 3.0 2.9

Solubility

Expected to be soluble in

organic solvents like methanol,

ethanol, dichloromethane, and

DMSO. Limited solubility in

water.

Not available

Note: The predicted and estimated values are based on the chemical structure and data from

similar compounds. Experimental verification is highly recommended.

Synthesis and Characterization
The synthesis of (R)-2-(Thiophen-3-yl)piperidine can be approached through various

established methods for the preparation of substituted piperidines. A common strategy involves

the asymmetric reduction or resolution of the corresponding imine or enamine precursors.

General Synthetic Approach

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12181160
https://www.benchchem.com/product/b12864632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12864632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A plausible synthetic route is outlined below. This represents a generalized workflow for the

synthesis of chiral 2-substituted piperidines.

Starting Materials

Intermediate Synthesis

Piperidine Ring Formation

Chiral Resolution

3-Bromothiophene

Grignard Reagent

Mg, THF

Pyridine-2-carbaldehyde

Thiophen-3-yl(pyridin-2-yl)methanol

Pyridine-2-carbaldehyde

Oxidation

e.g., MnO2

Thiophen-3-yl(pyridin-2-yl)methanone

Reductive Amination

H2, Pd/C, NH3

2-(Thiophen-3-yl)piperidine (racemic)

Diastereomeric Salt Formation

+ Chiral Acid

Chiral Acid

Separation & Neutralization

Fractional Crystallization

(R)-2-(Thiophen-3-yl)piperidine
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Click to download full resolution via product page

Caption: Generalized synthetic workflow for (R)-2-(Thiophen-3-yl)piperidine.

Experimental Protocols
Detailed experimental protocols for the characterization of (R)-2-(Thiophen-3-yl)piperidine
would follow standard analytical chemistry techniques for small organic molecules.

Table 2: Key Experimental Protocols for Characterization
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Experiment Methodology Expected Outcome

Nuclear Magnetic Resonance

(NMR) Spectroscopy

¹H and ¹³C NMR spectra are

recorded on a 300 or 500 MHz

spectrometer using CDCl₃ or

DMSO-d₆ as the solvent.

The spectra will confirm the

chemical structure by showing

the characteristic chemical

shifts and coupling constants

for the protons and carbons of

the thiophene and piperidine

rings.

Mass Spectrometry (MS)

Electron ionization (EI) or

electrospray ionization (ESI)

mass spectrometry is used to

determine the molecular

weight.

A molecular ion peak

corresponding to the exact

mass of the compound

(C₉H₁₃NS) will be observed.

Fourier-Transform Infrared

(FTIR) Spectroscopy

The IR spectrum is recorded

using a KBr pellet or as a thin

film.

Characteristic absorption

bands for N-H stretching

(around 3300 cm⁻¹), C-H

stretching (aromatic and

aliphatic), and C-S stretching

will be present.

Chiral High-Performance

Liquid Chromatography

(HPLC)

A chiral stationary phase (e.g.,

cellulose or amylose-based) is

used with a suitable mobile

phase (e.g.,

hexane/isopropanol) to

separate the enantiomers.

The enantiomeric purity of the

(R)-isomer can be determined.

Melting Point Determination

For solid samples, a standard

melting point apparatus is

used.

Provides a measure of the

purity of the compound.

Solubility Assessment

A known amount of the

compound is added to a

specific volume of solvent at a

given temperature, and the

concentration of the saturated

solution is determined.

Quantitative solubility data in

various pharmaceutically

relevant solvents.
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pKa Determination

Potentiometric titration or UV-

spectrophotometric methods

can be employed.

The acid dissociation constant

of the piperidine nitrogen, a

key parameter for

understanding its behavior in

biological systems.

Potential Biological Activity and Signaling Pathways
Thiophene-piperidine derivatives have been investigated for their potential as modulators of

various biological targets. While the specific biological activity of (R)-2-(Thiophen-3-
yl)piperidine is not well-documented, related compounds have shown activity as

acetylcholinesterase (AChE) inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors

(NNRTIs), and ligands for sigma receptors.[2][3][4]

The following diagram illustrates a hypothetical mechanism of action as an

acetylcholinesterase inhibitor, a common target for this class of compounds in the context of

Alzheimer's disease research.

Cholinergic Synapse Inhibitory Action

Acetylcholine (ACh)

Acetylcholinesterase

Hydrolysis

Postsynaptic Receptor

Binding & Signal

Choline & Acetate

(R)-2-(Thiophen-3-yl)piperidine
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Caption: Hypothetical inhibition of acetylcholinesterase by (R)-2-(Thiophen-3-yl)piperidine.
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Conclusion
(R)-2-(Thiophen-3-yl)piperidine represents a chiral building block with significant potential in

medicinal chemistry. While specific experimental data for this enantiomer is limited, this guide

provides a framework for its characterization based on data from analogous structures and

established analytical protocols. The exploration of its biological activity, particularly in the

context of neuroactive agents, warrants further investigation. The methodologies and predictive

data presented herein are intended to facilitate future research and development efforts

centered on this promising molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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